![molecular formula C18H19ClN2O B3949054 5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3949054.png)
5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as ACOX, is a chemical compound that has been studied for its potential applications in scientific research. ACOX is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
Scientific Research Applications
5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell walls and membranes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have activity against drug-resistant pathogens, making it a promising compound for the development of new antibiotics. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on 5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the development of new anti-cancer agents based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
properties
IUPAC Name |
5-(1-adamantyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-3-1-14(2-4-15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOMIXYEHEBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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